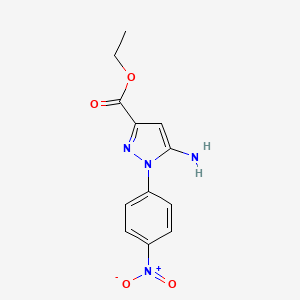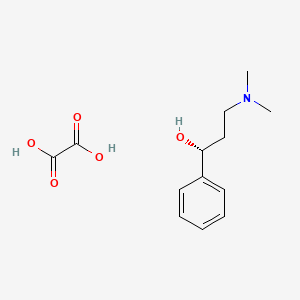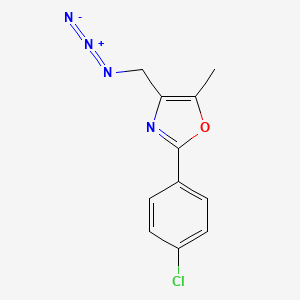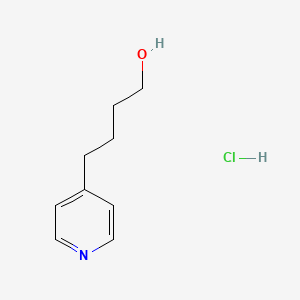
4-(4-Pyridyl)-1-butanol hydrochloride
Descripción general
Descripción
4-(4-Pyridyl)-1-butanol hydrochloride is an organic compound. It is a white solid . The molecule consists of a pyrrodinyl group ((CH 2) 4 N-) attached via N to the 4-position of pyridine . It has attracted interest because it is more basic than dimethylaminopyridine .
Synthesis Analysis
The synthesis of this compound involves pyridine or N- (4-pyridyl) pyridinium chloride hydrochloride as a starting raw material . This reacts with a chlorinating reagent in one pot to prepare the final product . The 4-chloro-pyridine hydrochloride can be neutralized continuously and treated through steam distillation or extraction to obtain the 4-chloro-pyridine .Molecular Structure Analysis
The molecular structure of this compound is complex and involves various vibrational properties . Quantum chemical calculations are made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state .Chemical Reactions Analysis
Pyridinium salts, which include this compound, have played an intriguing role in a wide range of research topics . They are important in terms of their synthetic routes and reactivity .Aplicaciones Científicas De Investigación
DNA Adduct Formation and Carcinogenic Activity
4-(4-Pyridyl)-1-butanol hydrochloride, as part of its metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), has been studied for its role in DNA adduct formation and carcinogenic activity. NNAL, a metabolite of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is found in the blood and urine of tobacco product users and shows similar carcinogenic activity to NNK. Research has focused on identifying specific DNA adducts formed by NNAL, providing insight into the carcinogenic mechanisms of tobacco-specific nitrosamines (Upadhyaya et al., 2003).
Metabolism and Enzymatic Activity
Studies have explored the metabolism of NNK, closely related to this compound, in human lung and liver microsomes. These investigations highlight the role of various cytochrome P-450 enzymes in metabolizing NNK, leading to the formation of products like keto alcohol and NNAL. The enzymatic activity offers insights into the metabolic pathways of NNK and its derivatives in human organs (Smith et al., 1992).
Inhibition by Isothiocyanates
Research has also focused on the inhibition of NNK metabolism by isothiocyanates, compounds found in cruciferous vegetables. This study explores the enzymes involved in the metabolism of NNK in lung microsomes and the mechanisms by which isothiocyanates inhibit this process, contributing to a deeper understanding of potential dietary interventions in tobacco-related carcinogenesis (Smith et al., 1990).
Stereochemical Aspects of Metabolism
The stereochemical aspects of NNAL metabolism have been studied to understand its formation from NNK and subsequent metabolism. This research sheds light on the chiral nature of NNAL, a key factor in its biological activity and potential carcinogenic effects (Upadhyaya et al., 2000).
Pyridyloxobutylation and Pyrimidine Adducts
Investigations into the reactions of NNK and NNAL with DNA and nucleosides have identified major adducts with pyrimidine bases. These findings are crucial for understanding the mutagenic and carcinogenic potential of tobacco-specific nitrosamines and their metabolites (Hecht et al., 2004).
Mecanismo De Acción
Target of Action
Pyridine derivatives, such as 4-aminopyridine, have been known to target voltage-gated potassium channels . It’s important to note that the specific targets may vary depending on the exact structure and functional groups present in the compound.
Mode of Action
For instance, 4-Aminopyridine, a related compound, acts by blocking voltage-gated potassium channels, prolonging action potentials, and thereby increasing neurotransmitter release at the neuromuscular junction .
Biochemical Pathways
Based on the known actions of similar compounds, it could potentially affect pathways related to neurotransmission, given its possible interaction with voltage-gated potassium channels .
Result of Action
Based on the actions of similar compounds, it could potentially lead to changes in neurotransmission due to its possible interaction with voltage-gated potassium channels .
Análisis Bioquímico
Biochemical Properties
4-(4-Pyridyl)-1-butanol hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with pyridinium salts, which are known for their diverse applications in biological systems . These interactions can affect enzyme activity, protein folding, and other biochemical processes. The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can alter the conformation and function of the biomolecules involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect potassium channel conductance, which plays a crucial role in cell signaling and neurotransmission . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. The compound’s interaction with potassium channels, for example, involves blocking the channel’s pore, which prolongs action potentials and enhances neurotransmitter release . These molecular interactions can lead to significant changes in cellular function and gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance neural transmission and improve cellular function without causing significant adverse effects . At higher doses, it may induce toxic or adverse effects, such as convulsions or cellular toxicity. These threshold effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s effects and optimizing its use in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach its target sites is essential for its biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
4-pyridin-4-ylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c11-8-2-1-3-9-4-6-10-7-5-9;/h4-7,11H,1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKZAWIISKPYSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693827 | |
| Record name | 4-(Pyridin-4-yl)butan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90642-84-5 | |
| Record name | 4-(Pyridin-4-yl)butan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



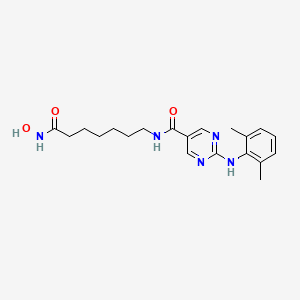
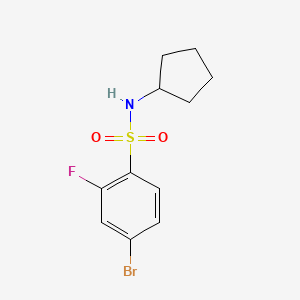
![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1394487.png)

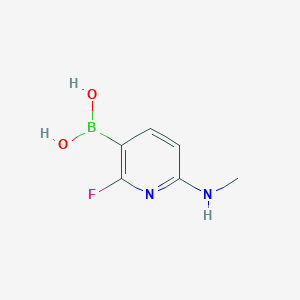
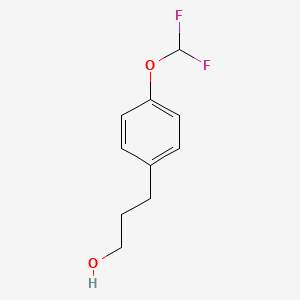
![tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1394492.png)

